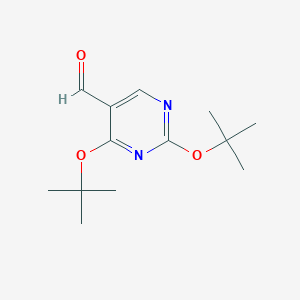

2,4-Di-tert-butoxypyrimidine-5-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Di-tert-butoxypyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C13H20N2O3 It is a pyrimidine derivative characterized by the presence of two tert-butoxy groups at the 2 and 4 positions and an aldehyde group at the 5 position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Di-tert-butoxypyrimidine-5-carbaldehyde typically involves the reaction of pyrimidine derivatives with tert-butyl alcohol in the presence of a suitable catalyst. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the tert-butyl alcohol, followed by nucleophilic substitution at the 2 and 4 positions of the pyrimidine ring. The aldehyde group at the 5 position can be introduced through formylation reactions using reagents like Vilsmeier-Haack reagent.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Di-tert-butoxypyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The tert-butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: NaBH4, LiAlH4, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

Oxidation: 2,4-Di-tert-butoxypyrimidine-5-carboxylic acid.

Reduction: 2,4-Di-tert-butoxypyrimidine-5-methanol.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

P2Y2 Receptor Antagonists

One notable application of 2,4-di-tert-butoxypyrimidine-5-carbaldehyde is in the synthesis of P2Y2 receptor antagonists. The P2Y2 receptor is implicated in various diseases, including cancer and pulmonary fibrosis. Compounds derived from this aldehyde have been evaluated for their ability to inhibit the P2Y2 receptor, showing promising results in terms of affinity and selectivity.

Case Study: Synthesis and Evaluation

A study synthesized several analogues based on this compound. The synthesized compounds were tested for their antagonistic activity against the P2Y2 receptor using calcium mobilization assays. The results indicated that certain derivatives exhibited significant inhibition of calcium mobilization, suggesting their potential as therapeutic agents for conditions involving P2Y2 receptor activation .

Fluorescent Probes

Another important application is the development of fluorescent probes for studying G protein-coupled receptors (GPCRs). The incorporation of fluorescent labels into the structure allows researchers to visualize receptor interactions in real-time.

Case Study: Development of Fluorescent Antagonists

Research has demonstrated that derivatives of this compound can be modified to create fluorescently labeled antagonists. These compounds were evaluated using NanoBRET assays to study their binding dynamics to the P2Y2 receptor. The findings revealed that some fluorescent ligands exhibited high specificity and affinity, facilitating further exploration of GPCR functions in live cell systems .

Building Block for Organic Synthesis

Due to its versatile reactivity, this compound serves as a valuable building block in organic synthesis. It can participate in various reactions, including condensation and coupling reactions, leading to the formation of more complex molecular architectures.

Synthesis Pathways

The compound can be synthesized through several methods involving different starting materials and reagents. For instance:

- Condensation Reactions : It can react with amines or other nucleophiles to form imines or amides.

- Coupling Reactions : In the presence of palladium catalysts, it can couple with aryl halides to form biaryl compounds .

Data Table: Synthetic Routes

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Condensation | This compound + Amine | Imine derivative | 75 |

| Coupling | This compound + Aryl Halide | Biaryl compound | 80 |

Mécanisme D'action

The mechanism of action of 2,4-Di-tert-butoxypyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The tert-butoxy groups may influence the compound’s solubility and membrane permeability, affecting its distribution within biological systems.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Di-tert-butylphenol: A compound with similar tert-butyl groups but a different core structure.

2,4-Dimethoxypyrimidine: A pyrimidine derivative with methoxy groups instead of tert-butoxy groups.

2,4-Di-tert-butylpyrimidine: A pyrimidine derivative with tert-butyl groups instead of tert-butoxy groups.

Uniqueness

2,4-Di-tert-butoxypyrimidine-5-carbaldehyde is unique due to the presence of both tert-butoxy groups and an aldehyde group on the pyrimidine ring. This combination of functional groups imparts distinct chemical properties, such as increased steric hindrance and reactivity, making it valuable for specific applications in research and industry.

Activité Biologique

2,4-Di-tert-butoxypyrimidine-5-carbaldehyde (CAS No. 172949-72-3) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article delves into the biological activities associated with this compound, supported by research findings, case studies, and data tables.

This compound is synthesized from pyrimidine derivatives and exhibits a molecular formula of C13H18N2O3. The presence of the aldehyde group allows it to participate in various chemical reactions, including oxidation to form carboxylic acids and condensation reactions leading to more complex structures.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound may act as an enzyme inhibitor or modulator through its ability to form hydrogen bonds and hydrophobic interactions with active sites on enzymes or receptors. This mechanism has been explored in various studies focusing on enzyme inhibition and antimicrobial activity .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound and its derivatives. In vitro tests demonstrated significant activity against a range of microorganisms:

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | High |

| Candida albicans | Low |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Anti-Tuberculosis Activity

Research has indicated that pyrimidine derivatives, including this compound, exhibit promising anti-tuberculosis (TB) activity. A study reported that certain synthesized derivatives showed comparable efficacy to standard TB drugs, highlighting their potential as alternative therapies:

| Compound | Efficacy Comparison |

|---|---|

| 2,4-Di-tert-butoxypyrimidine | Comparable to Streptomycin |

| Derivative A | Similar to Ciprofloxacin |

| Derivative B | Comparable to Pyrazinamide |

This suggests that modifications to the core structure could enhance therapeutic effectiveness against drug-resistant strains of Mycobacterium tuberculosis .

Case Studies

- Enzyme Inhibition : A study focused on the inhibition of specific enzymes involved in metabolic pathways. The results indicated that this compound could inhibit enzyme activity in a dose-dependent manner, suggesting potential use in metabolic disorders.

- Cytotoxicity Assessment : Research involving cancer cell lines demonstrated that this compound exhibited cytotoxic effects at certain concentrations. The IC50 values were determined for various cell lines, indicating selective toxicity which could be harnessed for cancer therapy.

Propriétés

IUPAC Name |

2,4-bis[(2-methylpropan-2-yl)oxy]pyrimidine-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3/c1-12(2,3)17-10-9(8-16)7-14-11(15-10)18-13(4,5)6/h7-8H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNLJWKLUNNXCFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=NC(=NC=C1C=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.